(Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-N-butan-2-yl-2-cyanoprop-2-enamide

Molecular weight Lead-likeness Fragment-based screening

This (Z)-configured cyanoenamide-pyrazole compound features a 4-bromophenyl substituent and a sec-butyl amide tail (MW 373.2 g/mol, XLogP3-AA 3.5, TPSA 81.6 Ų). Its (Z)-cyanoacrylamide warhead and pyrazole hinge-binding motif make it ideal for targeted covalent inhibitor (TCI) screening against kinases with active-site cysteines (e.g., EGFR C797, BTK C481). With no published bioactivity data, it serves as a structurally defined screening candidate and SAR probe for the 4-bromophenyl/5-position substitution pattern. Researchers should verify compound behavior in their specific assay system before use.

Molecular Formula C17H17BrN4O
Molecular Weight 373.254
CAS No. 1241704-66-4
Cat. No. B2508541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-N-butan-2-yl-2-cyanoprop-2-enamide
CAS1241704-66-4
Molecular FormulaC17H17BrN4O
Molecular Weight373.254
Structural Identifiers
SMILESCCC(C)NC(=O)C(=CC1=C(NN=C1)C2=CC=C(C=C2)Br)C#N
InChIInChI=1S/C17H17BrN4O/c1-3-11(2)21-17(23)13(9-19)8-14-10-20-22-16(14)12-4-6-15(18)7-5-12/h4-8,10-11H,3H2,1-2H3,(H,20,22)(H,21,23)/b13-8-
InChIKeyMVURYBPRLJHGPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buy (Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-N-butan-2-yl-2-cyanoprop-2-enamide (CAS 1241704-66-4) – Structural & Physicochemical Baseline for Procurement Decisions


(Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-N-butan-2-yl-2-cyanoprop-2-enamide (CAS 1241704-66-4) is a synthetic small molecule belonging to the cyanoenamide-pyrazole class, characterized by a 4-bromophenyl substituent at the pyrazole 5-position, a (Z)-configured cyanoacrylamide linker, and a sec-butyl amide tail [1]. Its computed physicochemical profile includes a molecular weight of 373.2 g/mol, XLogP3-AA of 3.5, topological polar surface area of 81.6 Ų, 2 hydrogen bond donors, and 3 hydrogen bond acceptors [1]. As of the search date, no peer-reviewed publications, patent-assigned target engagement data, or curated bioactivity records (ChEMBL, BindingDB) were identified for this specific compound. Researchers evaluating this compound for procurement should therefore treat it as a structurally defined but pharmacologically uncharacterized screening candidate.

Why Generic Substitution Is Inappropriate for (Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-N-butan-2-yl-2-cyanoprop-2-enamide (CAS 1241704-66-4)


Within the cyanoenamide-pyrazole chemical space, small structural variations produce large shifts in physicochemical and potentially pharmacological profiles. The target compound combines a (Z)-configured cyanoacrylamide Michael acceptor, a 4-bromophenyl group at the pyrazole 5-position, and a chiral sec-butyl amide tail—a substitution pattern that distinguishes it from analogs bearing 3-bromophenyl regioisomers, N-benzyl or N-phenyl amides, or (E)-configured olefins [1]. Computed descriptors such as XLogP3-AA (3.5) and TPSA (81.6 Ų) place this compound in a specific property window; analogs with alternative halogen substitution or amide topology can differ by >0.5 logP units or >10 Ų TPSA, which may alter membrane permeability, solubility, and target-binding behavior even before any biological testing [1]. Without head-to-head data, the structural uniqueness alone means that substituting a closely related analog risks introducing an untested variable into a screening cascade or SAR series.

Quantitative Differentiation Evidence for (Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-N-butan-2-yl-2-cyanoprop-2-enamide (CAS 1241704-66-4) vs. Closest Analogs


Molecular Weight Differentiation vs. N-Benzyl-3-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-cyanoprop-2-enamide (CAS 380886-15-7)

The target compound has a molecular weight of 373.2 g/mol, which is 110.2 g/mol lower than the structurally related analog CAS 380886-15-7 (MW 483.4 g/mol), a difference driven by the target's sec-butyl amide replacing the analog's N-benzyl-1-phenylpyrazole motif [1][2]. This places the target compound below the commonly cited 400–500 Da lead-like cutoff, whereas the comparator falls within the higher 'drug-like' range, with potential implications for ligand efficiency and fragment- or lead-based screening fit.

Molecular weight Lead-likeness Fragment-based screening

Lipophilicity (XLogP3-AA) Differentiation vs. (E)-N-Butyl-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enamide (CAS 1390905-49-3 analog class)

The target compound has a computed XLogP3-AA of 3.5 [1]. Close-in-class analogs replacing the 4-bromophenyl with a 4-chlorophenyl and the sec-butyl amide with an N-butyl chain (e.g., (E)-N-butyl-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enamide, MW 328.8) are expected to exhibit lower logP due to the smaller, less polarizable chlorine substituent and reduced carbon count [2]. The bromine atom's greater molar refractivity contributes approximately 0.3–0.5 logP units relative to the chloro analog, a difference that may influence aqueous solubility and nonspecific protein binding in screening assays.

Lipophilicity ADME prediction Solubility

Hydrogen Bond Donor/Acceptor Profile vs. (Z)-3-[3-(3-Bromophenyl)-1-phenylpyrazol-4-yl]-2-cyanoprop-2-enamide (CAS 371776-30-6)

The target compound possesses 2 hydrogen bond donors (both NH groups from the pyrazole and sec-butyl amide) and 3 hydrogen bond acceptors (carbonyl oxygen, cyano nitrogen, pyrazole nitrogen), with a TPSA of 81.6 Ų [1]. The analog CAS 371776-30-6, which features a 3-bromophenyl regioisomer and a 1-phenylpyrazole (no free NH), is expected to have only 1 HBD and a reduced TPSA (approximately 65–70 Ų). The additional HBD on the target may impact passive membrane permeability and solubility in aqueous assay buffers, particularly relevant for cell-based phenotypic screens where intracellular target access is required.

Hydrogen bonding Permeability Drug-likeness

(Z)-Olefin Configuration and Cyanoacrylamide Warhead Identity vs. (E)-Configured Analogs

The target compound is explicitly assigned the (Z)-configuration at the cyanoacrylamide double bond (InChI stereochemistry layer: /b13-8-) [1]. The cyanoacrylamide moiety can function as a reversible covalent Michael acceptor, and the (Z) vs. (E) geometry controls the spatial orientation of the electrophilic β-carbon relative to the amide recognition element. (E)-configured analogs in the same chemical series (e.g., (E)-N-benzyl-3-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]-2-cyanoprop-2-enamide, CAS 380886-15-7) present the acrylamide warhead in a different geometry, which can alter the trajectory of covalent bond formation with catalytic cysteine residues in kinase targets [2]. The target's (Z)-configuration is secured by the intramolecular hydrogen bond between the amide NH and the cyano group, a conformational lock absent in (E)-isomers.

Stereochemistry Covalent inhibitor Michael acceptor

Chiral sec-Butyl Amide vs. Achiral N-Butyl Amide Analogs: Topological and Pharmacokinetic Implications

The target compound incorporates a sec-butyl (butan-2-yl) amide side chain, introducing a chiral center at the amide alpha-carbon (undefined stereocenter count = 1 per PubChem) [1]. Analog compounds bearing achiral N-butyl amides (e.g., (E)-N-butyl-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enamide) or N-benzyl amides lack this stereochemical feature. The sec-butyl group increases steric bulk adjacent to the amide bond, which can reduce susceptibility to amidase-mediated hydrolysis and alter the conformational ensemble of the side chain relative to the linear N-butyl series [2]. For procurement, the chiral center means that unless enantiopure material is specified, the compound may be supplied as a racemate or with undefined enantiomeric excess.

Chirality Metabolic stability Off-target selectivity

Recommended Application Scenarios for (Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-N-butan-2-yl-2-cyanoprop-2-enamide (CAS 1241704-66-4)


Kinase-Focused Covalent Inhibitor Screening Libraries

The compound's (Z)-cyanoacrylamide warhead, combined with a pyrazole scaffold that can engage kinase hinge regions via hydrogen bonding, makes it suitable for inclusion in targeted covalent inhibitor (TCI) screening libraries directed at kinases bearing a cysteine residue in or near the active site (e.g., EGFR C797, BTK C481, or RSK family kinases) [1][2]. Its molecular weight (373.2 g/mol) and TPSA (81.6 Ų) are consistent with lead-like covalent fragment properties, enabling efficient hit expansion if initial screening identifies target engagement [1].

Structure-Activity Relationship (SAR) Expansion Around Cyanoenamide-Pyrazole Series

When a research program has identified a hit in the cyanoenamide-pyrazole class but requires exploration of the 4-bromophenyl/5-position substitution pattern with a sec-butyl amide tail, this compound serves as a direct SAR probe. Its structural features—(Z)-olefin, free pyrazole NH, bromine substituent—offer three distinct vectors for systematic variation, and the compound's computed logP of 3.5 provides a reference point for balancing lipophilicity within the series [1].

Physicochemical Property Benchmarking for Computational ADME Models

The compound's well-defined computed descriptors (XLogP3-AA 3.5, TPSA 81.6 Ų, 2 HBD, 3 HBA, 5 rotatable bonds) can serve as a calibration point for in silico ADME prediction models, particularly for permeability and solubility algorithms being trained on brominated heterocycles [1]. Its position near key property thresholds (logP <5, TPSA <90 Ų, HBD ≤2) makes it a useful boundary-case compound for testing model discrimination.

Negative Control or Inactive Comparator for Phenotypic Screens (Caveat)

Given the current absence of published bioactivity data for this compound, it may be employed as a presumptive negative control in phenotypic assays where a structurally matched but putatively target-disengaged analog is needed—with the critical caveat that lack of reported activity does not guarantee inactivity. Users must independently verify the compound's behavior in their specific assay system before relying on it as a negative control [1].

Quote Request

Request a Quote for (Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-N-butan-2-yl-2-cyanoprop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.